molecular formula C11H18BrNO B14313831 2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide CAS No. 112308-32-4

2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide

Cat. No.: B14313831
CAS No.: 112308-32-4
M. Wt: 260.17 g/mol
InChI Key: UESFMKQOGGVAAS-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 2-hydroxyphenyl ethylamine with methyl bromide. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl bromide, resulting in the formation of the quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halide-substituted quaternary ammonium compounds

Scientific Research Applications

2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane transport and ion channel function.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide involves its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Chlorhexidine: A bisbiguanide compound with broad-spectrum antimicrobial activity.

Uniqueness

2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is unique due to the presence of the phenolic hydroxyl group, which imparts additional chemical reactivity and biological activity. This distinguishes it from other quaternary ammonium compounds that lack this functional group.

Properties

CAS No.

112308-32-4

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

2-(2-hydroxyphenyl)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C11H17NO.BrH/c1-12(2,3)9-8-10-6-4-5-7-11(10)13;/h4-7H,8-9H2,1-3H3;1H

InChI Key

UESFMKQOGGVAAS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CC=CC=C1O.[Br-]

Origin of Product

United States

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